molecular formula C10H12ClNOS B14322163 (Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride CAS No. 100156-00-1

(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride

Cat. No.: B14322163
CAS No.: 100156-00-1
M. Wt: 229.73 g/mol
InChI Key: CAQYLXFKGGAZPH-UHFFFAOYSA-M
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Description

(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride is an organic compound that features a benzoyl group attached to a sulfanyl group, which is further connected to an N,N-dimethylmethaniminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as a chlorinating agent to prepare the benzoylsulfanyl intermediate . The reaction conditions often require heating the mixture at elevated temperatures (170-180°C) for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of (Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for temperature control and reagent addition can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride has several scientific research applications:

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride involves its interaction with molecular targets through its benzoylsulfanyl and N,N-dimethylmethaniminium groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its application. The compound’s ability to form stable complexes with various biomolecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride: Shares the benzoyl group but lacks the sulfanyl and N,N-dimethylmethaniminium moieties.

    Thiourea derivatives: Contain sulfanyl groups but differ in the overall structure and functional groups.

    Quaternary ammonium compounds: Feature the N,N-dimethylmethaniminium group but differ in the attached substituents.

Uniqueness

(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride is unique due to the combination of its benzoylsulfanyl and N,N-dimethylmethaniminium groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

100156-00-1

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

benzoylsulfanylmethylidene(dimethyl)azanium;chloride

InChI

InChI=1S/C10H12NOS.ClH/c1-11(2)8-13-10(12)9-6-4-3-5-7-9;/h3-8H,1-2H3;1H/q+1;/p-1

InChI Key

CAQYLXFKGGAZPH-UHFFFAOYSA-M

Canonical SMILES

C[N+](=CSC(=O)C1=CC=CC=C1)C.[Cl-]

Origin of Product

United States

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